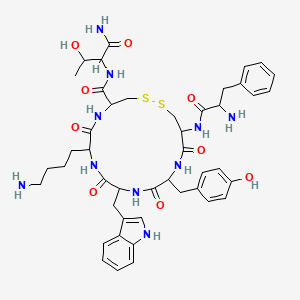
2-Benzoyl-6-chloro-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzoyl-6-chloro-1,3-benzoxazole is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a benzene ring fused to an oxazole ring, with a benzoyl group at the 2-position and a chlorine atom at the 6-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoyl-6-chloro-1,3-benzoxazole typically involves the condensation of 2-aminophenol with benzoyl chloride in the presence of a base, followed by chlorination. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or acetonitrile.
Catalysts: Bases such as sodium hydroxide or potassium carbonate.
Temperature: Reactions are typically carried out at elevated temperatures, around 80-100°C.
Industrial Production Methods: Industrial production methods for benzoxazole derivatives often involve the use of continuous flow reactors to ensure consistent quality and yield. The use of metal catalysts and ionic liquid catalysts has been explored to enhance the efficiency and sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Benzoyl-6-chloro-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the production of dyes, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Benzoyl-6-chloro-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can inhibit enzymes such as DNA topoisomerases and protein kinases, which are crucial for cell proliferation and survival. By binding to these targets, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
- 2-Benzoyl-1,3-benzoxazole
- 6-Chloro-1,3-benzoxazole
- 2-Benzoyl-5-chloro-1,3-benzoxazole
Comparison: Compared to other benzoxazole derivatives, 2-Benzoyl-6-chloro-1,3-benzoxazole is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of both the benzoyl and chloro groups enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C14H8ClNO2 |
|---|---|
Peso molecular |
257.67 g/mol |
Nombre IUPAC |
(6-chloro-1,3-benzoxazol-2-yl)-phenylmethanone |
InChI |
InChI=1S/C14H8ClNO2/c15-10-6-7-11-12(8-10)18-14(16-11)13(17)9-4-2-1-3-5-9/h1-8H |
Clave InChI |
FZYTUGAZBOVQTJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=NC3=C(O2)C=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


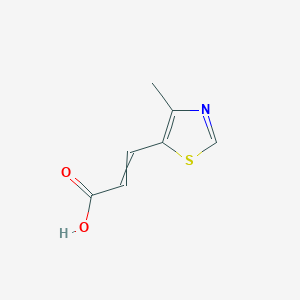
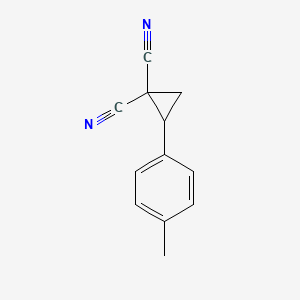
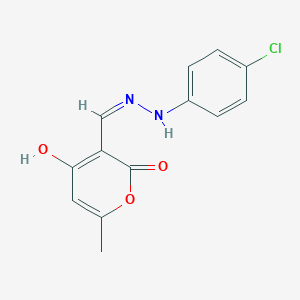
![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14114262.png)
![4,4,4-Trideuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,3-bis(trideuteriomethyl)butanoic acid](/img/structure/B14114285.png)
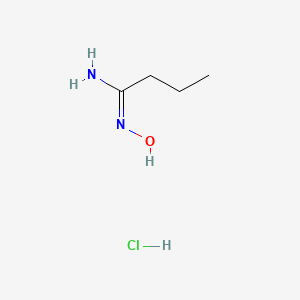

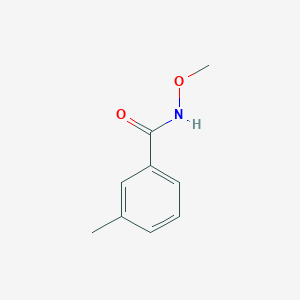
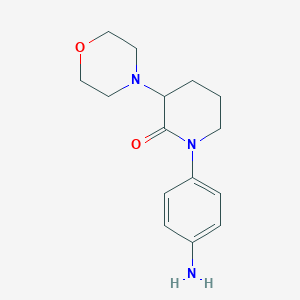
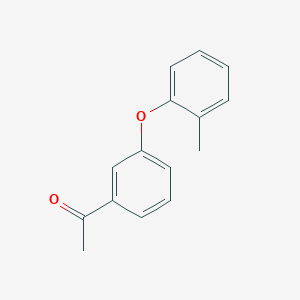
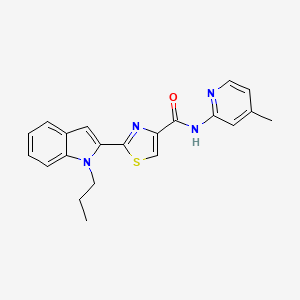
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B14114328.png)
![N-(2-chloro-5-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14114336.png)
